Motesanib - 453562-69-1

Motesanib

Catalog Number: EVT-287432
CAS Number: 453562-69-1
Molecular Formula: C22H23N5O
Molecular Weight: 373.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Motesanib, originally known as AMG 706, is a small-molecule tyrosine kinase inhibitor. [] It is classified as a multi-targeted tyrosine kinase inhibitor (MTKI) due to its ability to inhibit multiple receptor tyrosine kinases simultaneously. [] Motesanib's role in scientific research centers around its anti-angiogenic and anti-tumor properties. [, ]

Future Directions
  • Biomarker Development: Identifying biomarkers predictive of response to Motesanib could improve patient selection in clinical trials and treatment strategies. [] Exploring biomarkers associated with angiogenesis, tumor growth signaling pathways, and drug metabolism could be beneficial.
  • Combination Therapies: Investigating Motesanib in combination with other targeted therapies, immunotherapies, or radiation therapy could enhance its efficacy and potentially overcome resistance mechanisms. [, , ]
Overview

Motesanib, also known as AMG 706, is a potent small molecule classified as an angiokinase inhibitor. It primarily functions as an antagonist of vascular endothelial growth factor receptors (VEGFRs), specifically inhibiting VEGFR1, VEGFR2, and VEGFR3. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in treating various types of cancer by targeting tumor angiogenesis and enhancing the efficacy of other chemotherapeutic agents .

Source and Classification

Motesanib is derived from a series of chemical modifications aimed at enhancing its potency and selectivity against specific kinases involved in angiogenesis. It belongs to the class of multikinase inhibitors, which are designed to interfere with multiple signaling pathways that contribute to tumor growth and metastasis. The compound's ability to inhibit various receptor tyrosine kinases makes it a valuable candidate in cancer therapy .

Synthesis Analysis

Methods and Technical Details

The synthesis of Motesanib involves several key steps that typically include:

  1. Initial Reaction: Starting materials undergo nucleophilic substitution reactions to form the core structure of Motesanib.
  2. Functionalization: Various functional groups are introduced through electrophilic aromatic substitution or coupling reactions to enhance biological activity.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.

Specific synthetic routes may vary, but they generally focus on optimizing yield and minimizing side reactions to produce Motesanib effectively .

Molecular Structure Analysis

Structure and Data

Motesanib has a complex molecular structure characterized by its ability to bind effectively to the ATP-binding site of receptor tyrosine kinases. Its molecular formula is C19H20N4O3S, with a molecular weight of approximately 372.45 g/mol. The structure features multiple functional groups that enhance its solubility and binding affinity.

  • Key Structural Features:
    • A sulfonamide group that contributes to its inhibitory activity.
    • An aromatic ring system that aids in binding interactions with the target receptors.

The three-dimensional conformation of Motesanib allows it to fit into the active sites of various kinases, which is critical for its mechanism of action .

Chemical Reactions Analysis

Reactions and Technical Details

Motesanib primarily engages in competitive inhibition with receptor tyrosine kinases, blocking ATP from binding to these enzymes. The compound has been shown to exhibit significant inhibitory effects on cell proliferation induced by vascular endothelial growth factor and platelet-derived growth factor.

  • Example Reactions:
    • Inhibition of VEGF-induced proliferation in human umbilical vein endothelial cells (HUVECs) with an IC50 value of approximately 10 nM.
    • Inhibition of platelet-derived growth factor-induced proliferation with an IC50 value around 207 nM.

These reactions demonstrate Motesanib's role in disrupting signaling pathways critical for tumor growth and angiogenesis .

Mechanism of Action

Process and Data

Motesanib exerts its therapeutic effects by selectively inhibiting the activity of multiple receptor tyrosine kinases involved in angiogenesis. By binding to the ATP-binding site of these receptors, Motesanib prevents their activation by endogenous ligands such as vascular endothelial growth factor and platelet-derived growth factor.

  • Key Mechanistic Insights:
    • Inhibition leads to reduced endothelial cell proliferation and migration, which are essential processes for new blood vessel formation.
    • The compound also affects the function of the ABCB1 transporter, potentially enhancing the efficacy of concurrent chemotherapeutic agents by preventing drug efflux from resistant cancer cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Motesanib exhibits several notable physical and chemical properties:

These properties are crucial for determining suitable administration routes and formulations for clinical use .

Applications

Scientific Uses

Motesanib has been investigated extensively for its applications in cancer therapy:

  1. Oncology Research: Used as a model compound in studies aimed at understanding angiogenesis and tumor microenvironment interactions.
  2. Combination Therapy: Demonstrated synergistic effects when combined with other chemotherapeutic agents like cisplatin, particularly in resistant cancer cell lines.
  3. Preclinical Studies: Evaluated in various animal models for efficacy against solid tumors, including breast cancer and bladder cancer.

The ongoing research into Motesanib's mechanisms continues to reveal its potential as a cornerstone in targeted cancer therapies .

Introduction to Motesanib as a Multikinase Inhibitor

Historical Development and Rationale for Targeting Angiokinase Pathways

Motesanib (AMG 706) emerged as an experimental small molecule inhibitor developed initially by Amgen and later investigated by Takeda Pharmaceutical Company. Its design specifically targeted angiokinase pathways – crucial signaling cascades driving tumor angiogenesis and oncogenesis. The compound belongs to the angiokinase inhibitor class, characterized by simultaneous inhibition of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and stem cell factor receptor (Kit). This multi-targeted approach was rationally designed to overcome the limitations of single-pathway inhibition, addressing the complex redundancy in tumor neovascularization signaling. Preclinical data demonstrated that motesanib selectively inhibited VEGF-induced human endothelial cell proliferation (without affecting basic fibroblast growth factor-induced proliferation) and significantly reduced vascular permeability in murine models. In xenograft models of human breast carcinoma, medullary thyroid cancer, non-small cell lung cancer (NSCLC), and epidermoid/colon carcinoma, motesanib administration induced tumor regression, primarily attributed to antiangiogenic mechanisms rather than direct tumor cell cytotoxicity [1] [2] [8].

Clinical development progressed through multiple Phase I/II trials across solid tumors. Early Phase I studies established 125 mg orally once daily as the maximum tolerated dose, with dose-limiting toxicities including hypertension and encephalopathy at higher doses. Phase II trials in differentiated thyroid cancer (DTC) and medullary thyroid cancer (MTC) yielded promising results, with 14% of DTC patients achieving partial responses and 67% achieving stable disease in one study. Notably, the median progression-free survival in radioiodine-resistant DTC was 40 weeks, suggesting clinically relevant biological activity against VEGFR-driven pathologies. However, broader development encountered significant setbacks. Two Phase III trials (MONET1 and MONET-A) in non-squamous NSCLC failed to demonstrate survival benefit when motesanib was combined with carboplatin/paclitaxel compared to chemotherapy alone. Similarly, Phase II evaluations in breast cancer, ovarian cancer, and gastrointestinal stromal tumors (GIST) showed insufficient efficacy to justify further development. Specifically, a Phase II GIST trial reported only a 3% objective response rate by RECIST (though 59% stable disease was observed), leading to Takeda's discontinuation of global development [1] [5] [6].

Table 1: Key Kinase Targets of Motesanib and Their Roles in Tumor Biology

Kinase TargetPrimary Biological FunctionRelevance in Oncology
VEGFR-1,2,3Mediates VEGF-induced angiogenesis and vascular permeabilityCritical for tumor neovascularization, growth, and metastasis
PDGFR-βRegulates pericyte recruitment and vessel maturationSupports tumor vessel stability and stromal interactions
Kit (SCFR)Promotes stem cell survival and differentiationImplicated in GIST, melanoma, and AML pathogenesis
RET (Cross-inhibition)Involved in cell growth/differentiation signalingDriver mutation in medullary and papillary thyroid cancers

Classification Within the Tyrosine Kinase Inhibitor (TKI) Family

Motesanib belongs to the receptor tyrosine kinase inhibitor (RTKI) subclass, specifically categorized as a multi-targeted angiokinase inhibitor. This classification distinguishes it from both monoclonal antibody-based angiogenesis inhibitors (e.g., bevacizumab) and single-targeted small molecule TKIs (e.g., erlotinib targeting EGFR). Its primary mechanism involves competitive inhibition of the intracellular ATP-binding site within the catalytic domain of VEGFR-1, -2, -3, PDGFR, and Kit, thereby suppressing autophosphorylation and downstream signaling cascades. Structural analyses indicate motesanib functions predominantly as a Type I inhibitor, binding to the active kinase conformation with the DFG motif (Asp-Phe-Gly) oriented inward. This contrasts with Type II inhibitors (e.g., sorafenib) that bind the inactive DFG-out conformation. The pharmacophore features critical motifs enabling multi-kinase inhibition: a N-(3,3-dimethyl-2,3-dihydro-1H-indol-6-yl) group facilitating hydrophobic pocket interactions, a pyridine-3-carboxamide linker, and a pyridin-4-ylmethylamino moiety extending into the solvent front region. These elements confer its distinctive target profile [2] [7] [8].

Within the TKI landscape, motesanib shares functional similarities with other angiokinase inhibitors like sunitinib, sorafenib, and nintedanib (BIBF 1120), all designed to simultaneously disrupt VEGF, PDGF, and related signaling. However, its inhibitory profile exhibits nuanced differences:

  • VEGFR-2 Potency: Motesanib demonstrates nanomolar IC₅₀ values against VEGFR-2 (≈3 nM), comparable to sunitinib but exceeding sorafenib's potency.
  • Selectivity Profile: While inhibiting wild-type Kit strongly (IC₅₀ ≈8 nmol/L), motesanib shows variable activity against imatinib-resistant Kit mutants, contrasting with agents like regorafenib designed for broader mutant kinase coverage.
  • RET Inhibition: Unique among first-generation angiokinase inhibitors, motesanib potently inhibits RET kinase—a property exploited in thyroid cancer trials where it demonstrated activity against RET-driven malignancies. This polypharmacology underpinned its development rationale but also contributed to off-target toxicities limiting therapeutic utility [2] [5] [8].

Table 2: Structural and Functional Classification of Motesanib Within Key TKI Subclasses

Classification ParameterMotesanib CharacteristicsComparative Agents
Molecular Target SpectrumVEGFR1-3, PDGFRβ, Kit, RETSunitinib (VEGFR, PDGFR, FLT3, Kit, RET), Sorafenib (VEGFR, PDGFR, RAF)
Binding ModeType I ATP-competitive inhibitorType I: Gefitinib; Type II: Imatinib
Chemical StructureIndoline-based core with pyridine carboxamideDistinct from quinoline (Sunitinib) or urea-based (Sorafenib) scaffolds
Primary Therapeutic Indication (Explored)Thyroid cancer, NSCLCSunitinib (RCC, GIST); Sorafenib (RCC, HCC)

Despite its investigational status, motesanib contributed to pharmacodynamic understanding of angiokinase inhibition. Studies revealed that effective VEGFR-2 blockade required sustained plasma concentrations >40 ng/mL, a threshold achievable with the 125 mg dose. Furthermore, translational research demonstrated its ability to inhibit ABCB1 and ABCG2 transporter-mediated multidrug resistance in vitro at concentrations of 3 μM, suggesting potential chemosensitizing effects beyond direct antiangiogenic actions. This multifaceted pharmacology exemplifies the evolution of TKIs from single-target agents toward rationally designed polypharmacology aimed at overcoming tumor signaling redundancy and adaptive resistance [2] [5] [7].

Properties

CAS Number

453562-69-1

Product Name

Motesanib

IUPAC Name

N-(3,3-dimethyl-1,2-dihydroindol-6-yl)-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide

Molecular Formula

C22H23N5O

Molecular Weight

373.5 g/mol

InChI

InChI=1S/C22H23N5O/c1-22(2)14-26-19-12-16(5-6-18(19)22)27-21(28)17-4-3-9-24-20(17)25-13-15-7-10-23-11-8-15/h3-12,26H,13-14H2,1-2H3,(H,24,25)(H,27,28)

InChI Key

RAHBGWKEPAQNFF-UHFFFAOYSA-N

SMILES

CC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)C

Solubility

Soluble in DMSO, not in water

Synonyms

AMG 706
AMG-706
AMG706
motesanib
motesanib diphosphate

Canonical SMILES

CC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.